molecular formula C24H18N4O3 B10874736 3-(4-methylphenyl)-4-(4-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(4-methylphenyl)-4-(4-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B10874736
M. Wt: 410.4 g/mol
InChI Key: NEOCJVVSGYFUIB-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-4-(4-NITROPHENYL)-5-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that belongs to the class of dihydropyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-4-(4-NITROPHENYL)-5-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolopyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the 4-methylphenyl, 4-nitrophenyl, and phenyl groups can be done through various substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and methylphenyl groups.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Corresponding quinones or carboxylic acids.

    Reduction products: Aminophenyl derivatives.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemistry: Used in studies of enzyme interactions and protein binding.

Medicine

    Therapeutics: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-4-(4-NITROPHENYL)-5-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHYLPHENYL)-4-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: Lacks the nitrophenyl group.

    4-(4-NITROPHENYL)-5-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: Lacks the methylphenyl group.

Uniqueness

The presence of both the 4-methylphenyl and 4-nitrophenyl groups in 3-(4-METHYLPHENYL)-4-(4-NITROPHENYL)-5-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE provides unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

3-(4-methylphenyl)-4-(4-nitrophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H18N4O3/c1-15-7-9-16(10-8-15)21-20-22(26-25-21)24(29)27(18-5-3-2-4-6-18)23(20)17-11-13-19(14-12-17)28(30)31/h2-14,23H,1H3,(H,25,26)

InChI Key

NEOCJVVSGYFUIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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